Product packaging for Methyl 5-oxoheptanoate(Cat. No.:CAS No. 17745-32-3)

Methyl 5-oxoheptanoate

Cat. No.: B107159
CAS No.: 17745-32-3
M. Wt: 158.19 g/mol
InChI Key: HIMIBFCIVOXHAY-UHFFFAOYSA-N
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Description

Context within the Field of Oxoester Chemistry

Oxoesters are a broad class of organic compounds that play a crucial role as intermediates in numerous synthetic pathways. rsc.org Their importance is underscored by their utility in constructing complex molecular architectures, including heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. acs.orgacs.org The reactivity of oxoesters is largely dictated by the relative positions of the oxo and ester groups. For instance, α-ketoesters, where the keto group is adjacent to the ester, exhibit distinct reactivity compared to β-ketoesters or γ-ketoesters like Methyl 5-oxoheptanoate. chim.itbeilstein-journals.org The presence of the ketone at the 5-position in the heptanoate (B1214049) chain influences the molecule's electronic properties and steric accessibility, thereby defining its specific chemical behavior and synthetic potential.

Foundational Principles of Chemical Reactivity and Synthetic Utility of β-Keto Esters

While this compound is technically a γ-keto ester, the principles governing the reactivity of β-keto esters provide a valuable framework for understanding its chemical behavior. β-Keto esters are renowned for their synthetic versatility, primarily due to the presence of an acidic α-proton situated between the two carbonyl groups. researchgate.net This acidity facilitates the formation of a stable enolate ion, which is a powerful nucleophile.

Key reactions of β-keto esters that are conceptually relevant to this compound include:

Enolate Formation and Alkylation: The ability to form an enolate allows for the introduction of various alkyl groups at the α-position, a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov

Decarboxylation: Upon hydrolysis of the ester and subsequent heating, β-keto acids readily undergo decarboxylation to yield ketones. This reaction sequence is a classic method for ketone synthesis. nih.gov

Condensation Reactions: β-Keto esters are excellent substrates for various condensation reactions, such as the Claisen condensation, which is instrumental in chain elongation. researchgate.net

Although the methylene (B1212753) group adjacent to the ketone in this compound is not as acidic as the α-proton in a β-keto ester, it can still participate in enolization and subsequent reactions under appropriate basic conditions. The ester group can also undergo typical reactions such as hydrolysis, transesterification, and amidation. smolecule.com

Current Research Frontiers and Prospective Avenues for this compound Studies

Current research involving this compound and related oxoesters is focused on several key areas:

Synthesis of Biologically Active Molecules: Oxoesters serve as crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. smolecule.comatlantis-press.com For example, derivatives of similar oxoesters have been explored for their potential in drug development. smolecule.com

Catalysis and Green Chemistry: The development of efficient and environmentally friendly methods for the synthesis of oxoesters is an active area of research. This includes the use of novel catalysts to improve reaction yields and selectivities. google.comgoogle.com

Flavor and Fragrance Industry: Some oxoesters, like the related methyl 5-oxohexanoate (B1238966), are utilized as flavoring agents due to their fruity and floral aromas. lookchem.com This suggests a potential application for this compound in this industry.

Intermediate in Complex Syntheses: this compound and its derivatives can serve as intermediates in the total synthesis of complex natural products. cdnsciencepub.com For instance, a related compound, (R)-methyl 5-hydroxy-3-oxoheptanoate, is an important intermediate in the synthesis of (+)-Clavosolide A. atlantis-press.com

Future research is likely to continue exploring the synthetic utility of this compound in creating novel compounds with valuable properties. The development of stereoselective reactions involving the ketone or ester group could open up new pathways to chiral molecules. Furthermore, investigations into the biological activities of this compound and its derivatives could reveal new therapeutic or agrochemical applications.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS Number 17745-32-3
Appearance Liquid
IUPAC Name This compound
InChI Key HIMIBFCIVOXHAY-UHFFFAOYSA-N

This data is compiled from various chemical suppliers and databases. chemspider.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B107159 Methyl 5-oxoheptanoate CAS No. 17745-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-7(9)5-4-6-8(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMIBFCIVOXHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for Methyl 5 Oxoheptanoate and Its Analogs

Established Synthetic Routes to Methyl 5-oxoheptanoate

Michael Addition Approaches Utilizing Acrylate (B77674) Derivatives and Carbonyl Substrates

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a significant strategy for the synthesis of this compound. wikipedia.orglscollege.ac.in This approach typically involves the reaction of a methyl acrylate with a suitable enolate donor. smolecule.comresearchgate.net The reaction of acetylacetone (B45752) with acrylate esters, catalyzed by a base, can yield 4-acetyl-5-oxohexanoate esters, which are related structures. publish.csiro.au The choice of catalyst and reaction conditions, such as temperature, can significantly influence the product distribution and yield. smolecule.compublish.csiro.au For instance, the reaction of methyl acrylate with acetone (B3395972) in the presence of a catalyst like dipotassium (B57713) hydrogen phosphate (B84403) has been shown to produce this compound, with yields varying based on the reaction temperature. google.com

One specific method involves the reaction of methyl acrylate and acetylacetone in the presence of sodium methoxide (B1231860) in methanol. publish.csiro.au Another variation employs the reaction of methyl vinyl ketone with the enolate of a methyl ester. The stereochemistry of the Michael addition of ester and ketone enolates to α,β-unsaturated ketones has been a subject of study to control the formation of specific isomers. acs.org Tandem hydroformylation-Michael addition reactions of acrylates have also been explored, offering a pathway to functionalized oxoesters. thieme-connect.com

DonorAcceptorCatalyst/ConditionsProductReference
AcetoneMethyl acrylateK₂HPO₄, 60°CThis compound google.com
AcetylacetoneMethyl acrylateSodium methoxide, MethanolMethyl 4-acetyl-5-oxohexanoate publish.csiro.auchemicalbook.com
Enolate of a methyl esterMethyl vinyl ketoneBaseThis compound acs.org
Methyl acrylateVarious nucleophilesRh(CO)₂(acac), K₂CO₃Functionalized oxoesters thieme-connect.com

Condensation and Esterification Processes in Oxoester Synthesis

Condensation reactions are fundamental to the synthesis of oxoesters. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, is a classic method for producing β-keto esters. wikipedia.org A mixed Claisen condensation, which involves two different esters, can be employed to synthesize specific keto esters, provided that one of the esters is non-enolizable to minimize side reactions. libretexts.org The Dieckmann condensation is an intramolecular version of the Claisen condensation used to form cyclic β-keto esters. wikipedia.org

Esterification of a carboxylic acid with an alcohol is another key process. Modern methods often utilize dehydrating agents and catalysts to drive the reaction to completion under mild conditions. For example, 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for the synthesis of various carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org The synthesis of 3-oxoesters has been achieved through the acylation of dianions of β-keto esters. cdnsciencepub.com

Oxidation of Precursor Heptanoate (B1214049) Derivatives

The oxidation of precursor molecules provides a direct route to keto esters like this compound. The oxidation of a corresponding secondary alcohol, Methyl 5-hydroxyheptanoate, using oxidizing agents such as chromium trioxide or potassium permanganate, can yield the desired keto ester. smolecule.com Care must be taken to control the reaction conditions to prevent over-oxidation to a dicarboxylic acid. The oxidation of α-hydroxy esters to α-keto esters is a common transformation in organic synthesis. acs.orgbeilstein-journals.org Various reagents and methods have been developed for this purpose, including the use of iodosylbenzene and p-toluenesulfonic acid monohydrate to directly prepare α-tosyloxyketones from alcohols, which can be precursors to keto esters. organic-chemistry.org

Furthermore, the oxidative cleavage of C-C bonds in suitable precursors can also lead to the formation of keto esters. For instance, the copper-catalyzed aerobic oxidative esterification of certain ketones can produce esters through C-C bond cleavage. acs.org The oxidation of fatty acids can also lead to the formation of oxo-acid methyl esters, such as methyl 8-oxooctanoate and methyl 9-oxononanoate. aocs.org

Retro-Claisen Type Cleavage Reactions of Diketones

The retro-Claisen condensation is the reverse of the Claisen condensation and involves the cleavage of a C-C bond in a β-dicarbonyl compound. wikipedia.orgresearchgate.net This reaction can be a useful synthetic tool for the preparation of esters from diketones. An efficient method for the retro-Claisen type C-C bond cleavage of diketones has been developed using a tropylium (B1234903) catalyst. rsc.org This reaction can be used to synthesize various esters, including this compound, from the corresponding 1,3-diketone precursor in the presence of an alcohol. rsc.org

Another approach involves the DBU-catalyzed ring-opening and retro-Claisen fragmentation of dihydropyranones. chalmers.seresearchgate.netsemanticscholar.org This method provides a formal addition of acetone to unactivated Michael acceptors, leading to the formation of 5-oxo-hexanoates and related structures. chalmers.sesemanticscholar.org The reaction of 1,3-diketones and β-keto esters with a copper catalyst and TEMPO as a radical initiator can lead to the oxidative cleavage of the α-methylene group to form 1,2-diketones and α-keto esters. rsc.org

Synthesis of Substituted and Stereoisomeric this compound Analogs

Regioselective Alkylation and Substitution Reactions on Oxoester Frameworks

The synthesis of substituted analogs of this compound often relies on the regioselective alkylation of the oxoester framework. The presence of both a ketone and an ester group offers multiple sites for reaction, and controlling the regioselectivity is crucial. The reaction of acyclic imines with electrophilic alkenes has been studied to understand the regioselectivity of alkylation. For instance, the reaction of the imine of pentan-2-one with methyl acrylate can lead to the formation of Methyl 4-methyl-5-oxoheptanoate. journals.co.za

The alkylation of β-keto esters is a well-established method for introducing substituents at the α-position to the ester. The formation of an enolate followed by reaction with an alkyl halide is a common strategy. The stereochemistry of the Michael addition of ester and ketone enolates to α,β-unsaturated ketones can be controlled to produce specific stereoisomers. acs.org Additionally, the synthesis of chloro-substituted analogs, such as methyl 5-chloro-4-oxohexanoate, can be achieved through the chlorination of the corresponding oxoester using reagents like thionyl chloride. smolecule.com

Starting MaterialReagentProductReference
Imine of pentan-2-oneMethyl acrylateMethyl 4-methyl-5-oxoheptanoate journals.co.za
β-keto esterAlkyl halideα-alkylated β-keto ester acs.org
Methyl 4-oxohexanoateThionyl chlorideMethyl 5-chloro-4-oxohexanoate smolecule.com

Chemoenzymatic and Asymmetric Synthetic Approaches for Chiral Oxoesters

The synthesis of chiral oxoesters, which are valuable building blocks for biologically active molecules and natural products, is often achieved through chemoenzymatic and asymmetric approaches. rsc.orgcabidigitallibrary.org These methods provide high stereoselectivity, which is crucial for the pharmacological properties of the final products. cabidigitallibrary.org

Chemoenzymatic strategies frequently employ enzymes like ketoreductases (KREDs) and ene-reductases from the Old Yellow Enzyme family to achieve highly stereoselective reductions. rsc.orgnih.gov Ene-reductases, for instance, catalyze the asymmetric bioreduction of α,β-unsaturated γ-keto esters with excellent stereoselectivity and high conversion rates across a variety of cyclic and acyclic substrates. rsc.org Isotopic labeling experiments have shown that the regioselectivity of the hydride addition strongly favors the keto group as the binding/activating moiety over the ester. rsc.org This methodology allows for the synthesis of both enantiomers, which are versatile precursors for bioactive compounds. rsc.org

Ketoreductases are also highly effective in producing chiral hydroxy esters, which are precursors to chiral oxoesters. In the synthesis of rugulactone, for example, a screening of various NADPH-dependent ketoreductases identified several enzymes that catalyzed the reduction of a key intermediate to the desired (S)-enantiomer with high yield and excellent enantiomeric excess (ee > 99%). nih.gov

Asymmetric synthesis can also be achieved through non-enzymatic catalytic methods. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has been successfully used for the enantioselective α-hydroxylation of β-oxo esters, producing the corresponding products in good yields and high enantioselectivities (up to 90% ee). researchgate.netusm.edu Organocatalysis represents another powerful tool, where γ- and δ-oxoesters can be used as nucleophilic components in reactions like the Mannich-type reaction to achieve high enantioselectivity. researchgate.net

Table 1: Examples of Chemoenzymatic Approaches for Chiral Oxoester Synthesis

Enzyme/Catalyst System Substrate Type Product Type Key Findings Reference
Ene-reductases (OYE family) α,β-Unsaturated γ-keto esters Chiral γ-oxo esters Excellent stereoselectivity and high conversion. Access to both enantiomers. rsc.org
Ketoreductases (Kreds A1C, A1D, 119) Prochiral ketoester (S)-hydroxy ester High yield and excellent enantiomeric excess (>99% ee). nih.gov
Laccase/TEMPO and Ene-reductase Cycloalkenecarboxylates Chiral cyclic γ-oxoesters A completely biocatalytic, multi-step process performed in water. polimi.it

Preparation of Isotopically Labeled Variants for Mechanistic Studies

Isotopically labeled compounds, particularly those incorporating deuterium (B1214612) (D) or carbon-13 (¹³C), are indispensable tools for elucidating reaction mechanisms and metabolic pathways. nih.govbeilstein-journals.org The use of kinetic isotope effects (KIEs) and positional isotope exchange studies provides detailed information about transition state structures and rate-determining steps in chemical and biochemical reactions involving oxoesters. researchgate.net

The synthesis of ¹³C-labeled analogs of this compound, such as [¹³C]-methyl-5-oxohexanoate, has been accomplished through various methods. One effective approach involves the reaction of a monomethyl ester acid chloride (e.g., glutaric acid monomethyl ester chloride) with a ¹³C-labeled organometallic reagent. whiterose.ac.uk For instance, the use of di-[¹³C]-methylcadmium, synthesized from [¹³C]-methyl magnesium iodide and cadmium chloride, has been shown to produce [¹³C]-methyl-5-oxohexanoate in a 72% yield. whiterose.ac.uk It is critical in these syntheses to use fully regioselective reactions to avoid scrambling of the isotopic label. universiteitleiden.nl

Deuterium labeling is another common strategy. Fluoroarenes, for example, can be selectively deuterated via H/D exchange using common deuterated solvents like acetone-d₆ or DMSO-d₆ in the presence of a base, such as an alkali metal carbonate, without the need for a transition metal catalyst. uva.es This method is sustainable and convenient. uva.es For other substrates, D₂O can serve as an efficient deuterium source under mild reaction conditions. beilstein-journals.org These labeled compounds can then be used as tracers in biotransformation studies or as internal standards for quantification by mass spectrometry. nih.gov

Table 2: Methods for Synthesizing Isotopically Labeled Oxoester Analogs

Labeling Method Reagents Labeled Product Example Key Features Reference
Organometallic Reaction Glutaric acid monomethyl ester chloride, di-[¹³C]-methylcadmium [¹³C]-Methyl-5-oxohexanoate High yield (72%); avoids label scrambling. whiterose.ac.uk
H/D Exchange Fluoroarenes, Acetone-d₆, K₂CO₃ Deuterated fluoroarenes Sustainable, transition-metal-free method. uva.es
H/D Exchange 1-Aminopyridinium cations, D₂O, Base 7-Deuteropyrazolo[1,5-a]pyridines High regioselectivity and degree of deuterium incorporation. beilstein-journals.org

Optimization of Synthetic Conditions and Process Development for Oxoester Production

The efficient production of oxoesters like this compound relies heavily on the optimization of synthetic conditions and the development of streamlined processes. Key goals include improving reaction yields, minimizing side reactions, using cost-effective and environmentally friendly reagents, and enabling large-scale synthesis. google.comnih.gov

A notable example is the preparation of 5-oxohexanoates via the Michael addition of acetone to an acrylate compound. A patented method describes the optimization of this reaction by screening various catalysts and adjusting reaction temperatures. google.com The use of dipotassium hydrogen phosphate (K₂HPO₄) as a catalyst at 60°C resulted in a 37% yield and 92% selectivity for methyl 5-oxohexanoate (B1238966), demonstrating a process that uses inexpensive raw materials and mild, environmentally compatible conditions. google.com

Process development often focuses on creating "one-pot" or tandem reactions to improve efficiency. For instance, a strategy for synthesizing chiral δ-oxoesters involves an N-heterocyclic carbene (NHC)-catalyzed enantioselective [3 + 3] annulation, followed by a Lewis acid-activated ring-opening methanolysis and deoxalation, all performed in a single procedure. nih.gov Similarly, tandem hydroformylation/Michael reactions have been developed, where an acrylate is first converted to a branched aldehyde, which then undergoes an in-situ Michael addition, streamlining the synthesis of complex oxoesters. thieme-connect.com

Scaling up production from laboratory to multi-gram quantities requires robust and optimized procedures. For the synthesis of N¹-acylated (aza)indole alkanoic acids and esters, a strategy involving late-stage N¹-substitution and optimized reaction conditions (e.g., using t-BuONa in THF or DMAP/Et₃N in DCM) has been successfully scaled up. nih.gov Furthermore, the development of entirely biocatalytic systems, such as combining biooxidation with biohydrogenation in aqueous media, represents a significant advancement in sustainable process development for producing chiral oxoesters. polimi.it

Table 3: Optimization of Reaction Conditions for Methyl 5-oxohexanoate Synthesis via Michael Addition

Catalyst Temperature (°C) Yield (%) Selectivity (%) Reference
NaHCO₃ 60 35 91 google.com

Applications of Methyl 5 Oxoheptanoate and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

Methyl 5-oxoheptanoate is a highly valued intermediate in the synthesis of complex organic molecules due to its dual reactivity. The presence of a ketone and an ester group on its carbon backbone allows for a wide range of chemical transformations, making it a flexible building block for constructing intricate molecular architectures. smolecule.comsmolecule.com Organic chemists utilize this compound as a starting material or key intermediate in multi-step syntheses, leveraging its functional groups to introduce new stereocenters, form carbon-carbon bonds, and build up molecular complexity.

The ketone functionality can undergo a variety of reactions, including nucleophilic additions, reductions to the corresponding alcohol, and alpha-functionalization. smolecule.com Similarly, the methyl ester group can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or be involved in transesterification and amidation reactions. smolecule.com This versatility allows for the strategic and sequential manipulation of the molecule to achieve a desired target structure. For instance, derivatives of this compound are employed in the synthesis of pharmaceuticals and agrochemicals, where precise control over the molecular structure is paramount. smolecule.comsmolecule.com

A notable application of a related compound, methyl 6-oxohexanoate, is as an intermediate in the synthesis of various pharmaceuticals and flavoring agents. cymitquimica.com The reactivity of the ketone and ester groups in these types of molecules makes them adaptable for creating a diverse array of more complex structures. cymitquimica.com

Utilization as a Chiral Building Block in Asymmetric Synthetic Strategies

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is critical, chiral building blocks are indispensable tools. While this compound itself is achiral, its derivatives can be readily transformed into chiral molecules, which then serve as valuable synthons in the stereoselective synthesis of complex targets. The ability to introduce chirality at or near the ketone or ester functional groups makes this scaffold particularly useful.

For example, the asymmetric reduction of the ketone in this compound or its derivatives can produce chiral hydroxy esters. These chiral alcohols are key intermediates in the synthesis of a variety of biologically active molecules. Furthermore, the carbon atom alpha to the ketone can be enantioselectively functionalized to create a chiral center.

Research has demonstrated the importance of related chiral keto esters in the synthesis of significant pharmaceutical compounds. For instance, the asymmetric synthesis of precursors to pregabalin, an anticonvulsant drug, has been achieved through the chemoenzymatic bioreduction of related β-cyanoacrylate esters. acs.org Moreover, chiral lactones, which can be derived from keto esters like this compound, are crucial building blocks for a wide range of natural products and bioactive compounds. mdpi.com The development of catalytic asymmetric methods to produce these chiral synthons from readily available starting materials like levulinic acid highlights the importance of this class of compounds in asymmetric synthesis. mdpi.com

A summary of representative chiral building blocks derived from or related to this compound and their applications is presented in the table below.

Chiral Building Block/DerivativeSynthetic Application
(R)-methyl 5-hydroxy-3-oxoheptanoateIntermediate in the total synthesis of (+)-Clavosolide A atlantis-press.com
(S)-5-(benzoyloxy)-6-oxohexanoic acid ethyl esterKey intermediate in leukotriene synthesis acs.org
Chiral γ-lactonesVersatile building blocks for natural products and bioactive compounds mdpi.com
(S)-Pregabalin precursorsSynthesis of the anticonvulsant drug (S)-Pregabalin acs.orggoogle.com

Precursor in the Total Synthesis of Natural Products (e.g., Clavosolide A and related macrolides)

The total synthesis of natural products is a formidable challenge in organic chemistry that often requires the creative use of versatile building blocks. This compound and its derivatives have proven to be valuable starting materials and intermediates in the synthesis of complex natural products, particularly macrolides.

A significant example is the role of a derivative of this compound in the synthesis of Clavosolide A, a marine macrolide with interesting biological activity. In a synthetic study towards (+)-Clavosolide A, (R)-methyl 5-hydroxy-3-oxoheptanoate was identified as a crucial intermediate. atlantis-press.com This demonstrates the utility of the this compound scaffold in constructing the complex carbon framework of this macrolide. The ability to introduce specific stereochemistry, as seen with the hydroxyl group in this intermediate, is a key advantage of using such building blocks in total synthesis.

The synthesis of complex natural products often involves a retrosynthetic analysis where the target molecule is broken down into simpler, more readily available fragments. The functional group handles present in this compound make it an attractive synthon in such analyses, as it can be elaborated into different parts of a larger molecule.

Contributions to the Development of New Materials and Specialty Chemicals

Beyond its applications in the synthesis of complex molecules for pharmaceuticals and natural products, this compound and its derivatives also contribute to the development of new materials and specialty chemicals. The reactivity of its functional groups allows for its incorporation into polymers and for its use as a precursor to fragrances and flavors. smolecule.com

Derivatives of this compound can be utilized in the creation of functionalized polymers. smolecule.com The ester and ketone groups can serve as points for polymerization or for the attachment of other functional moieties, leading to materials with specific desired properties.

In the realm of specialty chemicals, the pleasant, fruity odor often associated with esters of this type makes them candidates for use as flavoring and fragrance agents. cymitquimica.com For example, a related compound, methyl 6-oxohexanoate, is noted for its use as an intermediate in the synthesis of flavoring agents. cymitquimica.com The structural features of this compound can be modified to fine-tune the olfactory properties of the resulting molecules. Additionally, related compounds have been identified in natural sources like Artemisia annua, suggesting potential for their use in various applications. researchgate.net

Integration into Pharmaceutical Intermediate Synthesis Pipelines

The versatility of this compound and its derivatives makes them valuable components in the synthesis pipelines of pharmaceutical intermediates. A pharmaceutical intermediate is a molecule that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). The ability to efficiently and reliably produce these intermediates is crucial for the pharmaceutical industry.

This compound serves as a key building block in the synthesis of various pharmaceutical agents. smolecule.com Its functional groups allow for the construction of more complex molecular architectures found in many drugs. For instance, a related compound, ethyl 6,6-dimethyl-5-oxoheptanoate, is utilized as an intermediate in pharmaceutical synthesis.

Specific examples of the integration of related keto esters in pharmaceutical synthesis include their use as precursors for leukotrienes, which are inflammatory mediators and targets for drugs treating asthma and allergies. acs.org Furthermore, derivatives of similar structures are key intermediates in the synthesis of anticonvulsants like (S)-Pregabalin. google.com The ability to synthesize these intermediates on a large scale is a critical aspect of drug manufacturing.

Biochemical Pathways and Biological Contexts of Methyl 5 Oxoheptanoate Analogs

Involvement of Structurally Related Oxoacids in Metabolic Cycles

Connection to Branched-Chain Amino Acid Metabolism and α-Keto Acid Elongation Pathways

The metabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine is intricately linked to pathways involving α-keto acids. The initial step in BCAA catabolism is a reversible transamination reaction that converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). Specifically, leucine is converted to 2-keto-isocaproate (also known as 4-methyl-2-oxopentanoic acid), isoleucine to α-keto-β-methylvaleric acid (3-methyl-2-oxopentanoate), and valine to 2-keto-isovalerate (3-methyl-2-oxobutanoic acid).

These BCKAs can then undergo irreversible oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This process is a crucial regulatory point in BCAA metabolism. The resulting acyl-CoA derivatives then enter various metabolic pathways. For instance, the degradation of 4-methyl-2-oxopentanoate (B1228126) in muscle tissue leads to the formation of isovalerate and 3-hydroxyisovalerate.

Furthermore, α-keto acids are central to elongation pathways that extend carbon chains. The α-ketoacid elongation (αKAE) pathway, for example, is responsible for the biosynthesis of a variety of compounds, including acyl groups of sugar esters in certain plants. This pathway involves a one-carbon extension of an α-keto acid in each cycle. A proposed mechanism for the biosynthesis of 4-methylvaleric acid in Pogostemon cablin involves the one-carbon elongation of 4-methyl-2-oxovalerate to 5-methyl-2-oxohexanoate via the αKAE pathway. This process entails a series of reactions including condensation with acetyl-CoA, isomerization, and oxidative decarboxylation. Similarly, the biosynthesis of coenzyme B in methanogenic archaea involves the conversion of α-ketoglutarate to α-ketosuberate through successive α-keto acid chain elongation reactions.

Roles in Biodegradation Pathways (e.g., Steroid Degradation, Xylene Degradation by Microorganisms)

Structurally related oxoacids are key intermediates in the biodegradation of various organic compounds by microorganisms.

Steroid Degradation:

The microbial degradation of steroids, such as cholesterol, is a complex process often initiated by the oxidation of the steroid nucleus. Bacteria, particularly those from the phylum Actinobacteria, are known to degrade steroids through pathways like the 9,

Advanced Analytical Methodologies for the Characterization and Research of Methyl 5 Oxoheptanoate

Chromatographic Separation Techniques for Purity and Composition Analysis

Chromatographic techniques are indispensable for separating methyl 5-oxoheptanoate from reaction mixtures and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for these purposes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the qualitative and quantitative assessment of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification. figshare.comresearchgate.net For instance, in the analysis of a methanolic fruit extract of Citrullus colocynthis, methyl 6-oxoheptanoate, a closely related compound, was identified using GC-MS. researchgate.net The identification of compounds is achieved by comparing their retention times and mass spectra with those of known standards or with spectral libraries like the National Institute of Standards and Technology (NIST) library. scielo.org.mx

Table 1: Illustrative GC-MS Parameters for the Analysis of Related Oxo-Esters

ParameterValue/Description
Column Capillary column (e.g., DB-5ms, HP-5)
Carrier Gas Helium
Injection Mode Split or splitless
Ionization Energy 70 eV
Detector Mass Spectrometer

This table presents typical parameters and is for illustrative purposes as specific data for this compound was not available in the search results.

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for monitoring reaction progress and for the purification of the compound. HPLC separates components of a mixture based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase.

For compounds like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is driven by the hydrophobicity of the analytes. The use of a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in their identification. For example, an HPLC-DAD method was developed for the analysis of related compounds like (E)-ethyl 4-methyl-3-oxohexanoate using an acetonitrile/water mobile phase. wiley-vch.de While specific HPLC conditions for this compound are not detailed in the available literature, the general principles of reversed-phase chromatography are applicable.

Table 2: General HPLC Conditions for the Analysis of Related Keto-Esters

ParameterValue/Description
Column C18 reversed-phase column
Mobile Phase Acetonitrile/Water gradient
Detector Diode Array Detector (DAD) or UV Detector
Flow Rate Typically 0.5 - 2.0 mL/min

This table outlines general conditions and is for illustrative purposes as specific data for this compound was not available in the search results.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous determination of the molecular structure of this compound. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

The ¹³C NMR spectrum of this compound would reveal signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbons of the ketone and ester groups would appear at the downfield end of the spectrum (typically δ > 170 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
1 (CH₃-O)~3.7~52
2 (C=O, ester)-~173
3 (CH₂)~2.3~35
4 (CH₂)~1.8~20
5 (C=O, ketone)-~209
6 (CH₂)~2.5~37
7 (CH₃)~1.1~8

This table contains predicted values based on the analysis of similar compounds and general NMR principles, as specific experimental data for this compound was not available in the search results.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the ketone and ester carbonyl groups.

The ester carbonyl (C=O) stretch typically appears in the region of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is usually found at a slightly lower wavenumber, around 1725-1705 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ region, and C-O stretching vibrations for the ester group around 1300-1000 cm⁻¹. For related compounds, the ester carbonyl and ketone peaks may sometimes overlap, requiring careful analysis. uni.lu

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1740
C=O (Ketone)Stretching~1715
C-H (sp³)Stretching~2950
C-O (Ester)Stretching~1200

This table presents expected values based on the functional groups present in the molecule, as specific experimental data for this compound was not available in the search results.

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and for gaining structural insights. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be dictated by the cleavage of the weakest bonds and the formation of stable carbocations and radicals. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the McLafferty rearrangement. For ketones, alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation. While a specific mass spectrum for this compound was not found, the mass spectrum of the closely related methyl 5-oxohexanoate (B1238966) shows characteristic fragment ions. rsc.org

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Structure/Identity
158[M]⁺ (Molecular Ion)
127[M - OCH₃]⁺
115[M - CH₂CH₂COOCH₃]⁺
99[M - CH₂CH₂CH₃]⁺ (from McLafferty rearrangement)
87[CH₃COCH₂CH₂]⁺
71[CH₃CH₂CH₂CO]⁺
59[COOCH₃]⁺
43[CH₃CO]⁺

This table contains predicted fragment ions based on the structure of this compound and known fragmentation patterns of similar compounds, as specific experimental data was not available in the search results.

Advanced Analytical Approaches: Variable Temperature NMR and Isotopic Labeling Studies for Mechanistic Insights

The elucidation of reaction mechanisms and the characterization of transient intermediates in the synthesis and transformation of compounds like this compound are critical for optimizing reaction conditions and developing novel synthetic routes. Advanced analytical techniques such as Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and isotopic labeling are indispensable tools for gaining deep mechanistic insights. These methods allow for the direct observation of reaction dynamics, the identification of short-lived species, and the definitive tracing of atomic pathways during a chemical transformation.

Variable Temperature NMR (VT-NMR) for Studying Reaction Dynamics and Intermediates

Variable Temperature NMR spectroscopy is a powerful technique for studying dynamic chemical processes, including conformational changes, chemical exchange, and reaction kinetics. Current time information in Bangalore, IN.dalalinstitute.com By recording NMR spectra at different temperatures, it is possible to "freeze out" or accelerate these processes on the NMR timescale, providing valuable information about the thermodynamics and kinetics of the system.

In the context of reactions relevant to this compound, such as its synthesis via Michael addition or its subsequent transformations, VT-NMR can be employed to:

Identify and Characterize Reaction Intermediates: Many reactions proceed through short-lived intermediates that are not detectable at room temperature. nih.gov By lowering the temperature, the lifetime of these intermediates can be extended, allowing for their direct observation and structural characterization by NMR. For instance, in the tandem chain extension-aldol reaction of β-keto esters, a proposed carbon-zinc bound organometallic intermediate was studied using VT-NMR. nih.gov The broadening of methine and methylene resonances at room temperature suggested a dynamic exchange process, and low-temperature studies helped to probe the nature of the intermediate species. nih.gov

Determine Thermodynamic and Kinetic Parameters: VT-NMR experiments can be used to determine the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of a reaction or a dynamic process. By analyzing the changes in the NMR lineshape as a function of temperature, one can extract rate constants for the process at different temperatures. A plot of ln(k) versus 1/T (Eyring plot) then yields the thermodynamic parameters. This information is crucial for understanding the energy profile of a reaction and for optimizing reaction conditions.

Investigate Keto-Enol Tautomerism: β-keto esters like this compound can exist in equilibrium between their keto and enol forms. The position of this equilibrium is influenced by factors such as solvent polarity and temperature. cdnsciencepub.comasu.edu VT-NMR is an excellent tool to study this tautomerism, as the keto and enol forms often give distinct signals in the NMR spectrum. asu.edunih.gov By integrating the signals corresponding to each tautomer at various temperatures, the equilibrium constant (Keq) can be determined at each temperature. asu.edu This allows for the calculation of the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the tautomerization process. asu.edu

Table 1: Illustrative Data from a Hypothetical VT-NMR Study of Keto-Enol Tautomerism

Temperature (K)% Keto% EnolKeq ([Enol]/[Keto])ΔG° (kJ/mol)
25085.015.00.1763.59
27380.020.00.2503.15
29875.025.00.3332.73
32370.030.00.4292.30
35065.035.00.5381.83

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Isotopic Labeling for Elucidating Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. dalalinstitute.com By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), it is possible to follow the labeled atom through the reaction mechanism by using analytical techniques such as Mass Spectrometry (MS) and NMR spectroscopy.

For the study of reactions involving this compound, isotopic labeling can provide definitive answers to mechanistic questions that might otherwise be ambiguous.

Mechanism of Ester Hydrolysis and Transesterification: A classic application of isotopic labeling is in determining the mechanism of ester hydrolysis. pressbooks.pub For instance, by hydrolyzing an ester with water enriched in ¹⁸O (H₂¹⁸O), the position of the ¹⁸O label in the products (the carboxylic acid or the alcohol) can reveal whether the acyl-oxygen or the alkyl-oxygen bond is cleaved during the reaction. pressbooks.pubmasterorganicchemistry.com In the case of base-catalyzed hydrolysis (saponification) of ethyl propanoate, labeling studies have shown that the ¹⁸O from the solvent appears exclusively in the ethanol (B145695) product, confirming cleavage of the C-OR' bond. pressbooks.pub Similar studies could be designed for the transesterification of this compound to unambiguously determine the reaction pathway. nih.gov

Tracing Carbon Skeletons in Condensation Reactions: In condensation reactions, such as the Claisen condensation used to form β-keto esters, isotopic labeling can be used to trace the origin of each carbon atom in the final product. researchgate.net For example, by using a ¹³C-labeled acetyl or ester group in one of the starting materials, the position of the label in the resulting β-keto ester can be determined by ¹³C NMR. This provides direct evidence for the proposed bond-forming steps.

Investigating Rearrangement Reactions: Isotopic labeling is also invaluable for studying rearrangement reactions. By labeling a specific position in the starting material, the migration of atoms or groups can be followed, providing insight into the intramolecular or intermolecular nature of the rearrangement.

Table 2: Hypothetical Isotopic Labeling Experiment for the Michael Addition Synthesis of this compound

Reactant 1Reactant 2Labeled PositionExpected Labeled Position in ProductMechanistic Insight
Acetoacetic esterMethyl acrylate-¹³C₁Carbonyl carbon of acrylate (B77674)Carbonyl carbon of the ester groupConfirms the origin of the ester functionality.
Acetoacetic ester-¹³C₂Methyl acrylateMethylene carbon of acetoacetateC4 of this compoundTraces the nucleophilic carbon in the addition.
Acetoacetic esterMethyl acrylate with ¹⁸O-labeled methoxy (B1213986) groupOxygen of the methoxy groupOxygen of the methoxy group in the productConfirms the integrity of the methyl ester group during the reaction.

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Theoretical and Computational Chemistry Approaches to Methyl 5 Oxoheptanoate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of methyl 5-oxoheptanoate. nrel.govresearchgate.netarxiv.org These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. ethz.ch

Computational methods can also predict various reactivity descriptors. For instance, Mulliken charges and spin densities, calculated at levels of theory like M06-2X/def2-TZVP, offer insights into the reactive sites within the this compound molecule. nrel.gov By identifying atoms with higher or lower electron density, researchers can predict where electrophilic or nucleophilic attacks are most likely to occur. This predictive capability is invaluable for designing new reactions and understanding reaction mechanisms. rsc.orgethz.ch

Furthermore, quantum chemical calculations can be used to estimate thermodynamic properties such as enthalpy and Gibbs free energy for the molecule and its various conformations. nrel.gov This information is essential for predicting the feasibility and spontaneity of reactions involving this compound.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Molecular modeling techniques are employed to explore the conformational landscape of this compound, identifying the most stable arrangements of its atoms in space. researchgate.netlibretexts.org

Conformational analysis involves systematically rotating the single bonds within the molecule and calculating the potential energy of each resulting conformation. This process helps to identify the low-energy conformers that are most likely to exist at a given temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution, providing a more accurate representation of the molecule's behavior in a real-world system.

For this compound, with its flexible alkyl chain, numerous conformations are possible. Computational methods can efficiently explore this vast conformational space to pinpoint the most energetically favorable structures. researchgate.net This is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants. acs.orgnih.govacs.orgresearchgate.net

The table below presents a hypothetical conformational analysis for this compound, illustrating the relative energies of different conformers.

ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°0.95
Gauche 2-60°0.95
Eclipsed 14.50
Eclipsed 2120°3.80

This is a hypothetical data table for illustrative purposes.

Predictive Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. researchgate.net For reactions involving this compound, these models can map out the entire energy landscape, from reactants to products, providing a detailed step-by-step mechanism. semanticscholar.orgchalmers.sechalmers.se

By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. nih.gov A lower activation energy implies a faster reaction rate.

Computational methods can be used to study various reactions of this compound, such as its reduction, oxidation, or participation in condensation reactions. oup.comjournals.co.za For example, in a Michael-type addition reaction, computational modeling can help predict the stereochemical outcome by analyzing the transition states leading to different stereoisomers. rug.nl

The following table provides a hypothetical example of calculated activation energies for a reaction involving this compound.

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Nucleophilic AttackTS115.2
Proton TransferTS28.5
Ring OpeningTS320.1

This is a hypothetical data table for illustrative purposes.

Computational Studies on Structure-Reactivity and Structure-Function Relationships

Computational studies are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-function relationships (QSPR). nih.govresearchgate.net These studies aim to correlate the structural or electronic properties of a molecule with its observed chemical reactivity or biological function. oup.comresearchgate.netqub.ac.uk

For this compound, computational models can be used to understand how modifications to its structure, such as the introduction of substituents, would affect its reactivity. shu.ac.uk For instance, by calculating the electronic properties of a series of derivatives, it is possible to develop a model that predicts their reaction rates or equilibrium constants. arxiv.org

In the context of biocatalysis, computational approaches like molecular docking and molecular dynamics (MD) simulations can be used to study the interaction of this compound with enzymes. acs.orgnih.govacs.orgresearchgate.net These simulations can predict the binding affinity and orientation of the substrate within the enzyme's active site, providing insights into the enzyme's specificity and catalytic mechanism. This knowledge can then be used to rationally design new enzymes with improved activity or selectivity for reactions involving this compound. acs.orgnih.govacs.orgresearchgate.net

Q & A

Q. What controls are essential when studying this compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Include:
  • Positive controls : Known inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Negative controls : Solvent-only and heat-denatured enzyme samples.
  • Blinding : Use double-blind assays to minimize bias in IC₅₀ determinations. Validate via Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.